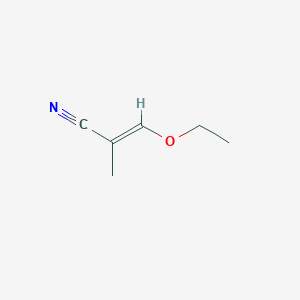

3-Ethoxy-2-methylacrylonitrile

Description

Contextualizing 3-Ethoxy-2-methylacrylonitrile within β-Alkoxy-α-methylacrylonitriles

This compound belongs to the class of compounds known as β-alkoxy-α-methylacrylonitriles. These are α,β-unsaturated nitriles characterized by an alkoxy group (in this case, ethoxy) at the β-position and a methyl group at the α-position of the acrylonitrile (B1666552) backbone. This specific arrangement of functional groups imparts a unique electronic and steric environment to the molecule, influencing its reactivity and making it a valuable synthon in organic synthesis. The presence of the alkoxy group makes the β-carbon electron-rich, while the nitrile and methyl groups at the α-carbon contribute to its electrophilic and steric character, respectively.

Strategic Importance of the Acrylonitrile Moiety in Organic Synthesis

The acrylonitrile moiety is a cornerstone in organic synthesis due to its dual reactivity. The nitrile group is a powerful electron-withdrawing group, activating the carbon-carbon double bond for nucleophilic attack. libretexts.org This makes acrylonitrile and its derivatives excellent Michael acceptors. Furthermore, the nitrile group itself can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to diverse molecular architectures. mdpi.com The incorporation of an acrylonitrile scaffold can also enhance the solubility and biological activity of a molecule by providing sites for hydrogen bonding and hydrophobic interactions. researchgate.netresearchgate.net This versatility has led to the inclusion of the acrylonitrile moiety in numerous pharmaceuticals and biologically active compounds. researchgate.netfrontiersin.org

Role of the Ethoxy and Methyl Substituents in Modulating Reactivity and Selectivity

The ethoxy and methyl substituents on the acrylonitrile backbone of this compound play a crucial role in fine-tuning its reactivity and selectivity.

The ethoxy group at the β-position is an electron-donating group. This has several important consequences:

It increases the electron density of the carbon-carbon double bond, potentially influencing its susceptibility to certain electrophilic and radical reactions.

The alkoxy group can act as a leaving group in nucleophilic substitution reactions, particularly in the synthesis of heterocyclic compounds. researchgate.net

It can direct the regioselectivity of reactions. For instance, in deprotonation reactions, the presence of a β-alkoxy group can favor the formation of a β-vinyllithium species. researchgate.net

The methyl group at the α-position introduces steric hindrance, which can influence the stereochemical outcome of reactions at the double bond. It also affects the electronic properties of the molecule. Compared to acrylonitrile, the methyl group in methacrylonitrile (B127562) lessens the electron-withdrawing effect of the nitrile, which can accelerate reactions that involve the formation of a negative charge on the α-carbon. wikipedia.org

This interplay between the electron-donating ethoxy group and the methyl group, combined with the inherent reactivity of the acrylonitrile core, creates a "captodative" effect. This synergistic effect of an electron-donating and an electron-withdrawing substituent on a radical center can lead to enhanced stability and reaction rates in free-radical reactions. wikipedia.org

Overview of Current Research Landscape and Academic Significance

Current research involving this compound and related β-alkoxy-α-methylacrylonitriles is focused on their application as versatile intermediates in the synthesis of complex molecules, particularly nitrogen-containing heterocycles. openmedicinalchemistryjournal.commdpi.com These heterocyclic frameworks are of significant interest due to their widespread presence in pharmaceuticals and natural products. nih.gov

Recent studies have explored the use of these compounds in various synthetic transformations, including:

Cycloaddition reactions: The polarized double bond of β-alkoxy-α-methylacrylonitriles makes them suitable partners in cycloaddition reactions for the construction of cyclic and heterocyclic systems. mdpi.com

Synthesis of substituted pyridines and pyrimidines: The reactivity of the acrylonitrile moiety allows for its incorporation into multi-component reactions to build complex heterocyclic structures. researchgate.netniscpr.res.in

Radical reactions: The captodative nature of these compounds makes them interesting substrates for studying and utilizing radical-mediated carbon-carbon bond formation. acs.org

The academic significance of this compound lies in its ability to serve as a model compound for understanding the intricate balance of electronic and steric effects in organic reactions. Its continued exploration promises to unveil new synthetic methodologies and contribute to the development of novel bioactive molecules.

Interactive Data Table: Properties of Related Acrylonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| Acrylonitrile | C3H3N | 53.06 | 77 | Parent compound, highly reactive Michael acceptor. |

| Methacrylonitrile | C4H5N | 67.09 | 90-92 | Additional methyl group influences reactivity. wikipedia.org |

| 3-Ethoxyacrylonitrile (B1336121) | C5H7NO | 97.12 | 188-190 | Ethoxy group enhances electron density of the double bond. researchgate.net |

| (1-Ethoxyethylidene)malononitrile | C7H8N2O | 136.15 | - | Contains two nitrile groups, used in synthesis of pyrazole (B372694) derivatives. chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(E)-3-ethoxy-2-methylprop-2-enenitrile |

InChI |

InChI=1S/C6H9NO/c1-3-8-5-6(2)4-7/h5H,3H2,1-2H3/b6-5+ |

InChI Key |

JFBHVVYTNQTFOR-AATRIKPKSA-N |

Isomeric SMILES |

CCO/C=C(\C)/C#N |

Canonical SMILES |

CCOC=C(C)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethoxy 2 Methylacrylonitrile

Retrosynthetic Analysis and Key Disconnections for the 3-Ethoxy-2-methylacrylonitrile Scaffold

Retrosynthetic analysis serves as a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. nih.govrsc.orgyoutube.com For this compound, the key disconnections focus on the carbon-carbon and carbon-oxygen bonds that form the core structure.

A primary disconnection strategy involves breaking the double bond of the acrylonitrile (B1666552) moiety. This approach suggests a condensation reaction, a powerful tool for C-C bond formation, between a carbonyl compound and a compound with an active methylene (B1212753) group. sigmaaldrich.commdpi.com Specifically, this could involve a precursor containing the 2-methylacrylonitrile framework reacting with a reagent that provides the ethoxy group.

Another logical disconnection is at the C-O ether linkage. This pathway points toward a nucleophilic substitution reaction. In this scenario, an ethoxide ion would act as the nucleophile, attacking an acrylonitrile precursor that has a suitable leaving group at the 3-position.

A third, less common, disconnection could be made at the C-CN bond. This would theoretically involve introducing a cyanide group to a 3-ethoxy-2-methylallyl derivative. While plausible, this route is often less direct than the other two approaches. These primary disconnections pave the way for the various direct synthetic approaches detailed below.

Direct Synthesis Approaches

The Knoevenagel condensation is a well-established and highly effective method for forming carbon-carbon double bonds. sigmaaldrich.commdpi.comderpharmachemica.comsciensage.info In the synthesis of this compound, this reaction typically involves the condensation of a compound containing an active methylene group, such as 2-cyanopropionitrile, with a source of the ethoxy group, like triethyl orthoformate. The reaction is generally facilitated by a catalyst.

One common method involves reacting 2-cyanopropionitrile with triethyl orthoformate in the presence of a catalyst such as acetic anhydride. The reaction proceeds through an intermediate that subsequently eliminates ethanol (B145695) and acetic acid to yield the final product.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Cyanopropionitrile | Triethyl orthoformate | Acetic anhydride, heat | This compound |

| Ethyl 2-cyanopropionate | Triethyl orthoformate | Zinc chloride, heat | This compound |

This synthetic strategy focuses on first constructing a core acrylonitrile structure and then introducing the methyl or ethoxy group through alkylation or substitution reactions. google.com

One viable method begins with the synthesis of 3-hydroxy-2-methylacrylonitrile. This can be achieved through the condensation of lactonitrile (B165350) with a suitable formate (B1220265) ester. The resulting 3-hydroxy-2-methylacrylonitrile can then undergo O-alkylation with an ethylating agent like diethyl sulfate (B86663) or ethyl iodide in the presence of a base to produce this compound.

An alternative route involves the synthesis of a 3-chloro-2-methylacrylonitrile precursor. This intermediate can then react with sodium ethoxide in a nucleophilic substitution reaction to furnish the desired product. The viability of this approach hinges on the efficient and selective synthesis of the 3-chloro-2-methylacrylonitrile intermediate.

| Precursor | Reagent | Base/Conditions | Product |

| 3-Hydroxy-2-methylacrylonitrile | Diethyl sulfate | Sodium hydroxide | This compound |

| 3-Chloro-2-methylacrylonitrile | Sodium ethoxide | Ethanol | This compound |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules by combining three or more reactants in a single reaction vessel. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, analogous reactions suggest potential pathways.

A hypothetical MCR could involve a one-pot reaction between acetaldehyde, a cyanide source (such as potassium cyanide), and an ethoxy-containing reactant under specific catalytic conditions. The main challenge in designing such a reaction would be to control the selectivity to favor the formation of this compound over other potential isomers and byproducts.

Catalytic Strategies in this compound Synthesis

Catalysis is instrumental in modern organic synthesis, offering ways to improve reaction efficiency, selectivity, and sustainability.

While traditional condensation reactions are widely used, transition metal-catalyzed reactions provide alternative and often more versatile synthetic routes. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are theoretically applicable to the synthesis of this compound.

For example, a Suzuki coupling could be envisioned between a vinylboronic acid derivative carrying the ethoxy and nitrile groups and a methylating agent, catalyzed by a palladium complex. Conversely, a vinyl halide precursor could be coupled with a methylboronic acid. The development of these methods is an ongoing area of research, with the goal of providing milder and more functional-group-tolerant synthetic pathways.

| Coupling Partners | Catalyst System | Product |

| (E/Z)-3-Ethoxy-2-bromoacrylonitrile + Methylboronic acid | Pd(PPh3)4, Na2CO3 | This compound |

| (E/Z)-3-Ethoxyacrylonitrile + Methyl iodide (via C-H activation) | Pd(OAc)2, ligand | This compound |

Organocatalytic Approaches for Acrylonitrile Scaffold Construction

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a sustainable alternative to traditional metal-based catalysts. researchgate.netthieme-connect.de These catalysts often exhibit lower toxicity and are more readily available, aligning with the principles of green chemistry. researchgate.net For the construction of acrylonitrile scaffolds, organocatalytic strategies primarily revolve around key carbon-carbon bond-forming reactions, such as the Knoevenagel condensation and Michael addition.

The Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a cornerstone for synthesizing substituted acrylonitriles. thieme-connect.de Organocatalysts have proven highly effective in promoting this transformation. Bifunctional organocatalysts, which possess both acidic and basic sites, are particularly efficient. For instance, amino acids like L-proline can catalyze the condensation by activating the carbonyl component via iminium ion formation and the active methylene component through Brønsted base catalysis. thieme-connect.de Similarly, guanidine-based catalysts and thiourea (B124793) derivatives have been employed to facilitate these reactions, often providing excellent yields under mild conditions. thieme-connect.demdpi.com In the context of this compound, an organocatalytic Knoevenagel-type reaction could be envisioned between an appropriate ethoxy-activated carbonyl precursor and an active methylene compound like 2-cyanopropionamide.

Another significant organocatalytic route is the conjugate addition (Michael reaction) to acrylonitrile derivatives. mdpi.comresearchgate.net Chiral organocatalysts, such as cinchona alkaloids or diarylprolinol ethers, can direct the stereoselective addition of nucleophiles to the acrylonitrile backbone, enabling the construction of complex chiral molecules. nih.gov While this is often applied to further functionalize a pre-existing acrylonitrile, it highlights the capability of organocatalysis to manipulate the acrylonitrile scaffold with high precision.

| Organocatalyst Type | Example Catalyst | Applicable Reaction | Key Advantages | Reference |

|---|---|---|---|---|

| Amino Acids | L-Proline | Knoevenagel Condensation | Readily available, mild conditions, iminium activation. | thieme-connect.de |

| Thioureas | Carbohydrate-based Thioureas | Michael Addition | Bifunctional activation, high stereoselectivity. | mdpi.com |

| Guanidines | Guanidine-based compounds | Knoevenagel Condensation | Highly basic, efficient for less reactive substrates. | thieme-connect.de |

| N-Heterocyclic Carbenes (NHCs) | Imidazol-2-ylidene derivatives | Cyanomethylation | Umpolung reactivity, synthesis of β-hydroxy nitriles. | thieme-connect.de |

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into chemical manufacturing is essential for environmental sustainability. For the production of this compound, this involves minimizing waste, reducing energy consumption, and using less hazardous materials.

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. mdpi.comacademie-sciences.fr Significant progress has been made in developing solvent-free, or "neat," conditions for the synthesis of acrylonitrile derivatives. These reactions are typically performed by heating a mixture of the reactants with a catalyst, often a heterogeneous one that can be easily recovered and reused. mdpi.comacademie-sciences.fr For example, Knoevenagel condensations have been successfully carried out under solvent-free conditions using catalysts like biogenic carbonates or magnesium oxide, affording high yields of the desired acrylonitrile products. mdpi.comacademie-sciences.fr This approach simplifies purification, reduces waste, and can lead to higher reaction concentrations, thereby increasing reaction rates.

When a solvent is necessary, the focus shifts to alternative, more environmentally benign media. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net While organic reactants may have low solubility in water, catalyst-free reactions of aldehydes with active methylene compounds have been reported in aqueous media, demonstrating the feasibility of this approach for certain acrylonitrile syntheses. researchgate.net Other green solvents include bio-derived options like ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are produced from renewable feedstocks and have a better environmental profile than traditional petrochemical solvents. wikipedia.orgrsc.orgnih.gov

| Solvent Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Organic Solvents (e.g., DMF, DMSO) | Reactants are fully solvated in a volatile organic compound. | High solubility for many reactants. | Often toxic, flammable, difficult to recycle, environmental pollution. | researchgate.net |

| Solvent-Free (Neat) | Reaction is run with only reactants and a catalyst, typically with heating. | No solvent waste, simplified workup, high reaction concentration. | Requires thermally stable reactants, potential for high viscosity. | mdpi.comacademie-sciences.frresearchgate.net |

| Alternative Media (e.g., Water, Bio-solvents) | Utilizes environmentally benign solvents. | Reduced toxicity and environmental impact, potential for unique reactivity. | May have limited solubility for nonpolar reactants. | researchgate.netrsc.org |

Reducing energy consumption is another key tenet of green chemistry. Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for improving energy efficiency. researchgate.netscienceopen.com Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This is in contrast to conventional heating, where heat is transferred slowly and inefficiently from an external source.

The application of microwave heating to the synthesis of acrylonitrile derivatives has demonstrated significant advantages. researchgate.netresearchgate.netscienceopen.com Reports show that microwave-assisted Knoevenagel condensations can be completed in a matter of minutes, whereas the same reactions under conventional heating may require several hours. scienceopen.combeilstein-journals.org These dramatically shorter reaction times not only conserve energy but also can lead to cleaner reactions with fewer byproducts, as the reactants are exposed to high temperatures for a much shorter duration. Furthermore, microwave-assisted syntheses are often performed under solvent-free conditions, combining two green chemistry principles to create a highly efficient and sustainable process. researchgate.netscienceopen.com

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional | 180 min | 65-77% | beilstein-journals.org |

| Knoevenagel Condensation | Microwave | 15 min | 81-94% | beilstein-journals.org |

| Knoevenagel Condensation (Solvent-Free) | Conventional | Several hours | Moderate | scienceopen.com |

| Knoevenagel Condensation (Solvent-Free) | Microwave | 8-90 min | 30-94% | researchgate.net |

Strategic Applications of 3 Ethoxy 2 Methylacrylonitrile in Complex Molecular Synthesis

Versatility as a C3N Synthon in Retrosynthetic Strategies

In the realm of retrosynthetic analysis, where chemists deconstruct a target molecule into simpler, commercially available precursors, synthons are key conceptual fragments. wikipedia.orgwikipedia.org 3-Ethoxy-2-methylacrylonitrile is recognized as a premier C3N synthon, a building block that can efficiently introduce a three-carbon chain containing a nitrogen atom.

The power of this compound in retrosynthesis lies in its predictable reactivity. amazonaws.com The α-carbon is electrophilic due to the withdrawing effects of the nitrile group, while the β-carbon is activated by the ethoxy group, making it susceptible to nucleophilic attack and substitution. This bifunctional nature allows for a variety of bond-forming strategies. When planning the synthesis of a complex molecule containing a substituted three-carbon nitrogen-containing fragment, one can conceptually "disconnect" this unit, leading back to this compound as a logical and practical starting material. wikipedia.orgnih.gov This approach simplifies the synthetic planning process and provides a direct route to the desired molecular framework. wikipedia.orgresearchgate.net

| Retrosynthetic Disconnection of a Target Molecule | |

| Target Fragment | A functionalized three-carbon backbone with a nitrogen-containing group (e.g., part of a pyrimidine (B1678525) or pyrrole (B145914) ring). |

| Synthon | A conceptual C3N electrophilic unit. |

| Synthetic Equivalent | This compound |

| Rationale | The compound provides the required three-carbon skeleton and the nitrile group serves as a precursor to various nitrogen functionalities or can be incorporated directly into a heterocyclic ring. The ethoxy group acts as an excellent leaving group in condensation reactions. |

Cornerstone for Heterocyclic Compound Synthesis

The structural features of this compound make it an ideal substrate for the synthesis of a wide array of heterocyclic compounds. Heterocycles are fundamental components of natural products, pharmaceuticals, and materials, and developing efficient methods for their construction is a central goal of organic chemistry. researchgate.net The reactivity of this compound allows it to participate in various cyclization and cycloaddition reactions, serving as a cornerstone for building nitrogen-, oxygen-, and sulfur-containing rings, as well as more complex fused and bridged systems.

The most prominent application of this compound is in the synthesis of nitrogen-containing heterocycles, which are of immense biological and pharmaceutical importance. growingscience.comdokumen.pub

Pyrimidines and Cytosines : this compound is an excellent precursor for the pyrimidine core. In a classic reaction, it undergoes condensation with urea (B33335) in the presence of a base like sodium ethoxide. researchgate.net The reaction proceeds via initial nucleophilic attack of urea at the β-carbon, displacement of the ethoxy group, and subsequent intramolecular cyclization involving the nitrile group to form the pyrimidine ring. This strategy provides a direct route to substituted cytosine derivatives, which are fundamental components of nucleic acids. researchgate.net

Pyrroles : While various methods exist for pyrrole synthesis, this compound can be envisioned as a key building block. organic-chemistry.orgrsc.orgmdpi.com For instance, it can react with α-amino ketones or their equivalents. The amino group can attack the β-position, and the enolate of the ketone can attack the nitrile carbon, leading to a cyclized intermediate that aromatizes to the pyrrole ring.

Pyrazoles : The synthesis of pyrazoles often involves the condensation of a 1,3-dielectrophile with a hydrazine (B178648) derivative. beilstein-journals.orgorganic-chemistry.org this compound serves as a synthetic equivalent of a 1,3-dielectrophile. Reaction with hydrazine or substituted hydrazines leads to the formation of substituted pyrazoles. scirp.org The reaction is typically regioselective, yielding highly functionalized pyrazole (B372694) products that are valuable in medicinal chemistry and agrochemicals. google.comjmchemsci.com

| Synthesis of Nitrogen-Containing Heterocycles | ||

| Target Heterocycle | Coreactant | Reaction Type |

| Pyrimidine / Cytosine | Urea, Guanidine, or Amidines | Condensation / Cyclization |

| Pyrrole | α-Amino Ketones | Condensation / Cyclization |

| Pyrazole | Hydrazine or Substituted Hydrazines | Condensation / Cyclization |

Beyond nitrogen heterocycles, the reactivity of this compound can be harnessed to construct rings containing oxygen or sulfur. rsc.orgmdpi.com

Oxygen-Containing Heterocycles : The synthesis of oxygen heterocycles can be achieved through reactions with bifunctional oxygen nucleophiles. For example, reaction with a 1,2-diol or 1,3-diol under conditions that promote the displacement of the ethoxy group and subsequent intramolecular attack on the nitrile group could lead to the formation of substituted dihydrooxazines or related six-membered rings. Alternatively, hydrolysis of the nitrile to a carboxylic acid followed by intramolecular cyclization can yield lactones.

Sulfur-Containing Heterocycles : Analogous to oxygen heterocycles, sulfur-containing rings can be synthesized using appropriate sulfur nucleophiles. researchgate.net Reaction with hydrogen sulfide (B99878) or a dithiol, for example, can introduce sulfur into the molecule, initiating a cyclization sequence. For instance, treatment with a 1,2-aminothiol could provide access to thiazine (B8601807) derivatives, where the amino group attacks the β-carbon and the thiol group attacks the nitrile.

The versatility of this compound extends to the synthesis of more complex polycyclic structures, including fused and bridged heterocyclic systems.

Fused Heterocyclic Systems : Fused rings can be constructed by using a cyclic reactant that contains the necessary nucleophilic groups. A well-documented example is the reaction with aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines. researchgate.netbibliomed.org In this case, the exocyclic amino group of the aminopyrazole attacks the β-carbon of this compound, and the endocyclic nitrogen of the pyrazole ring attacks the nitrile, leading to a fused bicyclic system after aromatization. This strategy is a powerful tool for rapidly building molecular complexity.

Bridged Heterocyclic Systems : The formation of bridged systems often requires cycloaddition reactions. mdpi.com The electron-deficient double bond in this compound makes it a competent dienophile in Diels-Alder reactions. Reaction with a suitable cyclic diene would form a bicyclic adduct containing a bridge. The nitrile and ethoxy functionalities on this bridged scaffold can then be further manipulated to create more elaborate bridged heterocyclic structures. For instance, reduction of the nitrile to an amine followed by intramolecular cyclization could forge an additional ring across the bridged framework.

| Strategies for Complex Heterocycle Synthesis | ||

| Target System | Strategy | Example Reactant |

| Fused Heterocycles | Annulation onto an existing ring | 3-Aminopyrazole, 2-Aminobenzimidazole |

| Bridged Heterocycles | Intermolecular Cycloaddition followed by Intramolecular Cyclization | Cyclopentadiene (as diene in Diels-Alder) |

Development of Chiral Scaffolds and Enantioselective Methodologies

The introduction of chirality is a critical aspect of modern drug discovery and development. This compound serves as a prochiral substrate for various asymmetric transformations, enabling the synthesis of enantiomerically enriched building blocks.

Asymmetric conjugate reduction is a powerful method for creating a stereocenter adjacent to an activating group. The α,β-unsaturated nitrile moiety in this compound is an ideal substrate for this transformation.

The reaction involves the enantioselective addition of a hydride (H⁻) to the β-carbon of the double bond. This is typically accomplished using a stoichiometric or catalytic amount of a chiral reducing agent. A common approach involves the use of a metal hydride (e.g., copper hydride) complexed with a chiral ligand, such as a derivative of BINAP or a chiral phosphine. The chiral ligand creates a chiral environment around the metal center, which directs the hydride transfer to one of the two faces of the prochiral double bond with high selectivity. This process generates a new stereocenter at the α-position, yielding a chiral saturated nitrile. This chiral product can then be elaborated into a variety of other molecules, for example, through hydrolysis of the nitrile to a chiral carboxylic acid, a transformation that can also be achieved enantioselectively using nitrile hydrolyzing enzymes. core.ac.uk

| Hypothetical Asymmetric Conjugate Reduction | |||

| Substrate | Reagent | Chiral Catalyst / Ligand | Product |

| This compound | Copper(I) Hydride | (R)-DTBM-SEGPHOS | (R)-3-Ethoxy-2-methylpropanenitrile |

| This compound | Polymorphonuclear Hydroxide | (S)-BINAP | (S)-3-Ethoxy-2-methylpropanenitrile |

Chiral Organo- and Metal-Catalyzed Asymmetric Transformations

No specific examples or methodologies were found in the scientific literature detailing the use of this compound as a substrate in chiral organocatalyzed or metal-catalyzed asymmetric transformations. While the principles of asymmetric catalysis are well-established for α,β-unsaturated nitriles, the specific application to the title compound, including catalyst systems, reaction conditions, and enantiomeric outcomes, is not documented.

Strategies for Kinetic and Dynamic Kinetic Resolution

Similarly, a thorough search did not yield any studies focused on the kinetic or dynamic kinetic resolution of this compound. Such strategies are critical for the separation of enantiomers or the conversion of a racemic mixture to a single enantiomer. However, no catalysts or reaction conditions have been reported for these processes with this specific substrate.

Precursor for Advanced Organic Intermediates

The utility of this compound as a starting material for more complex molecules appears to be an underexplored area of research.

There is no available literature describing the conversion of this compound into α,β-unsaturated aldehydes or esters. Methods for the transformation of the nitrile and ethoxy functionalities of this compound into carbonyl groups have not been reported.

While the structure of this compound suggests potential for various functionalization reactions, no specific examples of its use in the preparation of functionalized aliphatic or aromatic derivatives could be located.

Computational and Theoretical Investigations of 3 Ethoxy 2 Methylacrylonitrile Chemistry

Prediction of Regio- and Stereochemical Outcomes in Transformations

When a reaction can yield multiple isomers, computational chemistry can predict which regio- or stereoisomer is most likely to form. By comparing the activation energies of the transition states leading to each possible product, the preferred outcome can be determined. For transformations of 3-Ethoxy-2-methylacrylonitrile, this would be critical for predicting the structure of the resulting products with high fidelity.

Despite the clear value that such computational studies would offer, the specific data for this compound is not available in the reviewed literature. The scientific community has yet to publish a dedicated theoretical investigation into the chemical reactivity and electronic properties of this particular compound.

Correlation of Computational Data with Experimental Spectroscopic Properties

The comprehensive characterization of a molecule like this compound relies heavily on the synergy between experimental spectroscopic measurements and theoretical quantum chemical calculations. This correlative approach is indispensable for confirming the molecular structure, assigning spectral features with confidence, and gaining deeper insight into the molecule's electronic and vibrational properties. Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic parameters that can be directly compared with experimental data. science.gov

The foundation of any reliable spectroscopic calculation is an accurately optimized molecular geometry. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). The resulting equilibrium geometry represents the lowest energy conformation of the molecule, from which various spectroscopic properties are then calculated.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of normal modes of vibration and their corresponding frequencies. However, theoretical frequency calculations are based on the harmonic oscillator approximation, which does not account for the anharmonicity present in real molecular vibrations. This, along with limitations in the computational method and basis set, leads to a systematic overestimation of the calculated frequencies.

To bridge this gap, the calculated harmonic frequencies are typically scaled using empirical scaling factors. The scaled theoretical wavenumbers can then be confidently compared to the experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison allows for a detailed and unambiguous assignment of the observed vibrational bands to specific molecular motions, such as C-H stretches, C≡N nitrile stretches, and C-O-C ether linkages.

Below is a representative comparison of theoretical (scaled) and experimental vibrational frequencies for key functional groups in a molecule like this compound.

Interactive Table: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

| C-H stretch (aromatic/vinyl) | 3050 | 3045 |

| C-H stretch (aliphatic) | 2980 | 2975 |

| C≡N stretch | 2230 | 2225 |

| C=C stretch | 1640 | 1635 |

| C-O-C stretch (asymmetric) | 1250 | 1245 |

| C-O-C stretch (symmetric) | 1050 | 1048 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry provides a robust method for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used for this purpose. smu.edu Calculations are performed on the optimized geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts, typically referenced against Tetramethylsilane (TMS). libretexts.org

The accuracy of GIAO calculations is highly dependent on the quality of the optimized geometry and the level of theory used. smu.edu A strong correlation between the calculated and experimentally observed chemical shifts serves as a powerful confirmation of the molecule's structural assignment. smu.edu It helps in assigning specific resonances to individual protons and carbon atoms within the this compound structure, which can sometimes be ambiguous from experimental data alone.

Interactive Table: Comparison of Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹³C NMR | ||

| C≡N | 118.5 | 118.2 |

| =C-O | 160.2 | 159.8 |

| =C-CH₃ | 100.1 | 99.7 |

| -O-CH₂- | 68.9 | 68.5 |

| -CH₃ (ethyl) | 14.8 | 14.5 |

| -CH₃ (methyl) | 18.2 | 17.9 |

| ¹H NMR | ||

| =CH | 7.55 | 7.52 |

| -O-CH₂- | 4.15 | 4.12 |

| -CH₃ (methyl) | 2.05 | 2.03 |

| -CH₃ (ethyl) | 1.38 | 1.35 |

Electronic Spectroscopy (UV-Visible)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic properties and simulating the UV-Visible absorption spectrum of a molecule. researchgate.netrsc.org By calculating the electronic transition energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max). researchgate.net These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved. organicchemistrydata.org

The simulated spectrum, often generated by fitting the calculated transitions to Gaussian functions, can be directly compared with the experimental UV-Vis spectrum. youtube.com This correlation validates the theoretical model and provides a detailed understanding of the electronic structure of this compound.

Table: Comparison of Calculated and Experimental UV-Visible Spectral Data

| Parameter | Calculated (TD-DFT) | Experimental |

| λ_max (nm) | 278 | 282 |

| Excitation Energy (eV) | 4.46 | 4.40 |

| Major Contribution | HOMO → LUMO (π → π*) | - |

Chemistry of Analogues and Derivatives of 3 Ethoxy 2 Methylacrylonitrile

Systematic Variation of the Alkoxy Moiety (e.g., Methoxy, Butoxy, Aryloxy)

The ethoxy group at the C3 position of 3-ethoxy-2-methylacrylonitrile is a key determinant of its reactivity, acting as an electron-donating group through resonance, which activates the double bond for various transformations. Systematic variation of this alkoxy moiety allows for the modulation of the compound's electronic and steric characteristics.

Replacing the ethyl group with other alkyl chains, such as methyl (methoxy) or butyl (butoxy), primarily influences the steric hindrance around the reaction center and the compound's solubility in different solvents. The electronic effect of straight-chain alkoxy groups is broadly similar, though subtle differences can impact reaction rates. For instance, the synthesis of 3-methoxyacrylonitrile, an analogue of the parent compound, is well-established and it serves as a crucial intermediate in the production of pharmaceuticals. nbinno.com

Introducing bulkier alkyl groups or an aryloxy moiety has more profound consequences. An aryloxy group, for example, introduces significant steric bulk and alters the electronic properties due to the aromatic ring. The synthesis of aryloxy-substituted nitriles, such as aryloxy phthalonitriles, has been reported, demonstrating the feasibility of incorporating aromatic moieties at this position. researchgate.net The electron-withdrawing or -donating nature of substituents on the aryl ring can further tune the reactivity of the acrylonitrile (B1666552) core. The rate of hydrolysis and the stability of related acetal (B89532) protecting groups have been shown to correlate with the electron-donating or -withdrawing ability of the corresponding alkoxy group, a principle that applies to the reactivity of these acrylonitrile derivatives as well. beilstein-journals.org

Table 1: Comparison of Properties for 3-Alkoxy-2-methylacrylonitrile Analogues

| Alkoxy Group | Moiety | Expected Electronic Effect | Expected Steric Hindrance | Potential Impact on Reactivity |

|---|---|---|---|---|

| Methoxy | -OCH₃ | Similar to ethoxy, electron-donating | Lower than ethoxy | Slightly increased reaction rates due to less steric hindrance. |

| Butoxy | -O(CH₂)₃CH₃ | Similar to ethoxy, electron-donating | Higher than ethoxy | Potentially decreased reaction rates due to increased steric bulk. |

| Aryloxy | -OAr | Can be electron-donating or -withdrawing (substituent-dependent) | Significantly higher than alkyl groups | Reactivity can be finely tuned; potential for altered reaction pathways. |

This table presents expected trends based on general chemical principles, as direct comparative studies are limited.

Exploration of Diverse Substituents at the α-Position (C2 Methyl Group)

The methyl group at the α-position (C2) significantly influences the stereochemistry and reactivity of the double bond. Replacing this group with other substituents allows for the synthesis of a wide array of functionalized acrylonitriles. The presence of a substituent at this position is crucial, as it can affect the stability of reaction intermediates and the stereoselectivity of addition reactions.

Research has shown that the α-position of related acrylonitriles can be functionalized with various groups. For instance, metalation of 3-ethoxyacrylonitrile (B1336121) at the C2 position using a strong base like n-butyllithium creates a stable 2-lithio derivative. This nucleophilic intermediate can then be alkylated with electrophiles such as allylic or benzylic bromides and primary iodides, demonstrating a pathway to introduce diverse alkyl chains at the C2 position. plu.mx This methodology provides access to a range of 5-alkylcytosines after further transformation. plu.mx

The nature of the α-substituent plays a critical role in the subsequent reactivity. Electron-withdrawing groups at this position would further activate the nitrile group for nucleophilic attack, while bulkier groups could provide steric shielding or direct the stereochemical outcome of reactions. While the parent compound has a methyl group, analogues with aryl groups, for example, are also of significant interest. The synthesis of aryl acrylonitriles has been extensively developed, often utilizing palladium-catalyzed α-alkenylation of arylacetonitriles. nih.govfrontiersin.org These methods can furnish a variety of substituted and functionalized aryl acrylonitriles. nih.govfrontiersin.org

Table 2: Examples of Synthesized α-Substituted Acrylonitrile Derivatives

| α-Substituent (R) in ROC=C(R)CN | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| Alkyl (e.g., allyl, benzyl) | Metalation followed by alkylation | 3-Ethoxyacrylonitrile, Alkyl halide | plu.mx |

| Aryl | Palladium-catalyzed α-alkenylation | Arylacetonitrile, Vinyl halide/triflate | nih.govfrontiersin.org |

| Hydrogen | (Not an α-substitution of the title compound) | Base-catalyzed condensation | researchgate.net |

Influence of β-Position (C3) Modifications on Reactivity and Selectivity

The β-position (C3), bearing the ethoxy group, is the primary site for nucleophilic attack in many reactions of this compound, leading to substitution of the ethoxy group. Modifications at this position by replacing the alkoxy group with other functionalities, such as an amino group, can dramatically alter the molecule's reactivity and the types of products formed.

For example, the reaction of this compound with amines can lead to the formation of 3-amino-2-methylacrylonitrile derivatives. These enaminonitriles are valuable synthetic intermediates. The nitrogen atom's lone pair in the amino group has a stronger electron-donating effect compared to the oxygen of the ethoxy group, which further polarizes the molecule and influences its subsequent reactions. This increased electron-donating character can enhance the nucleophilicity of the α-carbon in certain reactions.

Furthermore, introducing different nucleophiles can lead to a variety of β-substituted acrylonitriles. The reactivity of the C3 position is dictated by the leaving group ability of the substituent. The ethoxy group is a reasonably good leaving group, facilitating these substitution reactions. The selectivity of these reactions—whether a nucleophile attacks the nitrile carbon or the β-carbon—is influenced by both the nature of the nucleophile and the specific reaction conditions employed.

Comparative Reactivity Studies with Other Activated Nitriles

This compound belongs to the class of "activated nitriles," where the cyano group's reactivity is enhanced by adjacent functional groups. nih.gov Its reactivity is often compared with other well-known activated nitriles like methacrylonitrile (B127562), ethyl cyanoacetate (B8463686), and malononitrile.

Methacrylonitrile: Compared to this compound, methacrylonitrile lacks the electron-donating ethoxy group at the β-position. wikipedia.orgnih.gov The methyl group in methacrylonitrile has a mild electron-donating inductive effect. The electron-withdrawing effect of the nitrile group in methacrylonitrile is somewhat lessened by the extra methyl group compared to acrylonitrile, which can affect reaction rates. wikipedia.org The presence of the ethoxy group in this compound makes the β-carbon highly electrophilic and susceptible to conjugate addition-elimination reactions, a pathway less favored in methacrylonitrile.

Ethyl Cyanoacetate: Ethyl cyanoacetate features a nitrile group and an ester group attached to the same methylene (B1212753) carbon. researchgate.netresearchgate.net The two electron-withdrawing groups make the α-protons acidic and readily removed by a base, forming a stabilized carbanion. This carbanion is a key reactive species in many C-C bond-forming reactions, such as the Knoevenagel condensation. While this compound is primarily an electrophile at the β-carbon, ethyl cyanoacetate primarily functions as a nucleophile precursor at the α-carbon.

Malononitrile: Malononitrile is another classic example of an activated nitrile with two cyano groups attached to a methylene carbon. bibliomed.org This structure makes the α-protons even more acidic than those in ethyl cyanoacetate. Malononitrile is a potent precursor for generating nucleophiles and is widely used in syntheses of heterocyclic compounds and other complex molecules. Its reactivity is dominated by the high acidity of the α-protons, distinguishing it from the electrophilic nature of the β-carbon in this compound.

Table 3: Comparative Reactivity of Activated Nitriles

| Compound | Key Structural Feature | Primary Reactive Site | Typical Role in Reactions |

|---|---|---|---|

| This compound | Electron-donating ethoxy group at β-position | β-Carbon | Electrophile (Michael acceptor) |

| Methacrylonitrile | Methyl group at α-position | C=C double bond, Nitrile group | Electrophile, Monomer for polymerization |

| Ethyl Cyanoacetate | Ester and nitrile on α-carbon | α-Carbon | Nucleophile precursor (after deprotonation) |

| Malononitrile | Two nitrile groups on α-carbon | α-Carbon | Potent nucleophile precursor (after deprotonation) |

Emerging Trends and Future Research Directions

Innovations in Catalyst Design for Enhanced Efficiency and Selectivity

The synthesis of complex organic molecules like 3-Ethoxy-2-methylacrylonitrile is often dependent on the efficacy of catalysts. The future of its synthesis will likely be shaped by the design of superior catalysts that offer enhanced control over reaction outcomes. Research in homogeneous catalysis, for instance, provides a detailed understanding of how catalysts function at a molecular level, which is crucial for improving important reactions. epfl.ch

Future research will likely focus on developing catalysts that can improve both the efficiency and selectivity of the reactions used to produce this compound. Key goals in catalyst design include classifying different catalyzed reactions and exploring their molecular mechanisms to identify areas for improvement. epfl.ch This involves a deep understanding of organometallic chemistry, including the structure, bonding, and reactivity of ligands coordinated to a metal center. epfl.ch By theoretically designing and practically testing novel catalyst systems, researchers aim to achieve higher yields, reduce reaction times, and minimize the formation of unwanted byproducts, leading to more sustainable and cost-effective manufacturing processes.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

A major shift in modern chemistry is the move from traditional batch processing to continuous flow synthesis. nih.goveuropa.eu Continuous flow systems, which involve pumping reactants through tubes or micro-capillaries rather than mixing them in a single vessel, offer numerous advantages such as superior heat and mass transfer, improved safety, and precise process control. nih.goveuropa.euflinders.edu.au This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. europa.eu For the synthesis of this compound, adopting a multi-step continuous-flow system could streamline the process, allowing for sequential transformations without the need for isolating intermediates. flinders.edu.au

The power of continuous flow is magnified when combined with automated synthesis platforms. These platforms can manage the entire workflow of a chemical synthesis, from reagent dispensing to product purification, with minimal human intervention. Automated systems can be configured for high-throughput screening of reaction conditions, enabling rapid optimization of variables like temperature, pressure, and catalyst choice. imperial.ac.uk The integration of artificial intelligence and machine learning with these platforms is creating "self-optimizing" reactors that can autonomously identify the most effective experimental conditions. scispace.com This synergy between continuous flow and automation promises to accelerate the development of robust and scalable synthesis routes for this compound. nih.govdigitellinc.com

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Automated Synthesis Platforms |

| Process Control | Limited, difficult to maintain uniformity | High, precise control over temperature, pressure, mixing | High, algorithm-driven precision and reproducibility |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced, small reaction volumes, better heat dissipation | Improved, minimizes direct human handling of chemicals |

| Scalability | Problematic, requires re-optimization | Straightforward, by running the system for longer | Designed for both small-scale screening and larger production |

| Efficiency | Can be lower due to manual handling and workup | Often higher yields and purity through better control | Maximized through rapid optimization and parallel processing |

| Data Generation | Manual data logging, often sparse | Amenable to in-line analysis and continuous data collection | Rich datasets generated for analysis and machine learning |

Rational Design of Novel Synthetic Pathways Based on Deep Mechanistic Understanding

A fundamental understanding of reaction mechanisms is paramount for the rational design of new and improved synthetic routes. epfl.ch For this compound, this involves dissecting the step-by-step molecular transformations that lead to its formation. By elucidating the reaction kinetics and identifying any unstable intermediates or competing side reactions, chemists can devise strategies to circumvent these challenges.

Future research will leverage advanced analytical techniques and computational modeling to gain deeper mechanistic insights. This knowledge can then be applied to rationally design novel pathways that might, for example, use more abundant starting materials, operate under milder conditions, or achieve the desired (2E)-isomer with greater stereoselectivity. nih.gov This approach moves beyond simple trial-and-error optimization to a more predictive and design-oriented methodology for creating efficient, robust, and sustainable chemical processes.

Exploration of Interdisciplinary Applications Beyond Traditional Organic Synthesis

While this compound is a valuable intermediate in organic synthesis, its unique combination of functional groups—an ethoxy group, a nitrile, and a double bond—makes it an attractive candidate for applications in other scientific fields. The nitrile group, in particular, is a versatile precursor for a wide range of other chemical functionalities, including acids, amides, and amines. wikipedia.org

The exploration of interdisciplinary applications represents a significant future research direction.

Medicinal Chemistry : Nitrile-containing compounds often serve as key intermediates in the synthesis of pharmaceuticals. For example, 3-Ethoxy-4-methoxybenzonitrile is a crucial building block for the anti-inflammatory drug Apremilast. innospk.com Similarly, this compound could be investigated as a novel scaffold or precursor for creating new bioactive molecules and complex heterocyclic structures for drug discovery programs.

Materials Science : Unsaturated nitriles, such as methacrylonitrile (B127562), are widely used in the preparation of polymers, elastomers, and plastics. wikipedia.org The functional groups on this compound could be exploited to synthesize specialty polymers with tailored properties, such as altered thermal stability, solubility, or refractive index. It could serve as a unique monomer or co-monomer in polymerization reactions, leading to new materials with advanced applications.

| Field of Application | Potential Role of this compound | Potential End-Product or Area of Impact |

| Medicinal Chemistry | Synthetic Intermediate / Building Block | Novel heterocyclic compounds, active pharmaceutical ingredients (APIs) |

| Materials Science | Monomer / Co-monomer | Specialty polymers, advanced elastomers, functional plastics |

| Agrochemicals | Precursor for Bioactive Molecules | Development of new pesticides or herbicides |

| Fine Chemicals | Versatile Chemical Intermediate | Synthesis of dyes, fragrances, or other value-added compounds |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethoxy-2-methylacrylonitrile, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : A common approach involves catalytic dehydration of precursors such as ethyl esters using solid acid catalysts (e.g., TiO₂), analogous to acrylonitrile synthesis from 3-hydroxypropionic acid derivatives . Optimization includes solvent selection (ethanol or polar aprotic solvents), catalyst loading (0.5–5 mol%), and reaction time (monitored via TLC). Triethylamine may enhance yield by neutralizing acidic byproducts .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its purity and configuration?

- Methodological Answer : Use X-ray crystallography to resolve stereochemistry (e.g., E/Z isomerism) and Hirshfeld surface analysis to quantify intermolecular interactions . Complement with spectroscopic techniques:

- NMR : Compare and shifts to computational predictions (DFT).

- FT-IR : Validate nitrile (C≡N) and ethoxy (C-O-C) functional groups.

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and NIOSH guidelines:

- PPE : Wear NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant goggles .

- Ventilation : Use fume hoods to avoid inhalation of volatile nitrile byproducts.

- Storage : Keep in airtight containers at ≤4°C to prevent polymerization.

Advanced Research Questions

Q. What advanced computational methods are employed to predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and frontier molecular orbitals to predict reactivity sites. Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets, while molecular dynamics simulations evaluate stability in solvent environments .

Q. How can researchers resolve contradictions in reported data on the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Apply systematic review frameworks (Cochrane guidelines) to aggregate and analyze conflicting data . Conduct controlled experiments varying:

- Catalysts : Compare Brønsted vs. Lewis acids.

- Solvents : Test polar vs. non-polar media.

- Temperature : Assess thermal control of stereoselectivity.

Q. What mechanistic insights explain the role of this compound in cycloaddition or nucleophilic substitution reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate mechanisms. For cycloadditions, monitor diene/dienophile interactions via labeling. For nucleophilic substitutions, employ -labeling in ethoxy groups to track bond cleavage pathways.

Q. How can this compound be evaluated for antimicrobial activity, and what controls are necessary to validate results?

- Methodological Answer : Follow protocols for structurally similar nitriles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.